rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid
Description
rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylic acid is a polycyclic hydrocarbon derivative featuring a rigid adamantane core with a methyl group at position 3, a phenyl substituent at position 5, and a carboxylic acid functional group at position 1. The adamantane scaffold confers exceptional thermal and chemical stability, while the substituents modulate steric bulk, solubility, and reactivity. This compound is primarily utilized as a building block in pharmaceutical research, particularly in drug discovery for targeting enzymes or receptors requiring sterically constrained ligands .
Properties
IUPAC Name |
(1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-16-7-13-8-17(10-16,14-5-3-2-4-6-14)12-18(9-13,11-16)15(19)20/h2-6,13H,7-12H2,1H3,(H,19,20)/t13-,16+,17+,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOKAIQHTUJFC-LIRZEXBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]3C[C@@](C1)(C[C@](C3)(C2)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions, often starting from simple hydrocarbons.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation, using benzene and a suitable alkylating agent.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced separation techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or hydrocarbons.
Substitution: The adamantane core allows for various substitution reactions, including halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid is used as a building block for the synthesis of complex molecules. Its rigid structure and chiral centers make it valuable for studying stereochemistry and reaction mechanisms.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its stability and unique structure can be exploited to develop novel therapeutics with improved efficacy and selectivity.
Industry
In the materials science industry, the adamantane core of this compound is of interest for the development of advanced materials with enhanced mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid adamantane core allows for precise binding to these targets, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Cyclohexene-Based Dicarboxylic Acid Derivatives
Example Compound : rel-(1R,2R)-cyclohexa-3,5-diene-1,2-dicarboxylic acid (Compound 144)
- Structural Features : A cyclohexene ring with two carboxylic acid groups.
- Key Differences :
- Rigidity : The adamantane core is more rigid than the cyclohexene ring, which may adopt chair or boat conformations.
- Functional Groups : The adamantane derivative has one carboxylic acid group, whereas Compound 144 has two, enhancing hydrophilicity.
- Applications : Compound 144 serves as an intermediate in cyclitol synthesis, while the adamantane analog is better suited for hydrophobic drug scaffolds.
Benzofuran-Derived Cyclitols
Example Compound : rel-(3aS,4R,7S,7aS)-4,7-dihydroxy-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one (Compound 152)
- Structural Features : A benzofuran ring with hydroxyl groups and a ketone.
- Key Differences :
- Hydrophobicity : The adamantane compound is more hydrophobic due to its hydrocarbon backbone, while Compound 152’s hydroxyl groups improve water solubility.
- Reactivity : The ketone in Compound 152 allows for nucleophilic additions, whereas the adamantane carboxylic acid participates in salt formation or esterifications.
- Applications : Compound 152 is used in carbohydrate mimicry, whereas the adamantane derivative targets lipid-binding proteins.
Azabicyclo[3.1.0]hexane Derivatives
Example Compound : tert-butyl rel-(1R,5S,6s)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structural Features : A bicyclic amine with a formyl group and Boc protection.
- Key Differences :
- Functional Groups : The azabicyclohexane contains an amine (Boc-protected) and aldehyde, enabling peptide coupling or reductive amination. The adamantane compound lacks nucleophilic sites.
- Ring Strain : The smaller bicyclic system introduces strain, increasing reactivity compared to the strain-free adamantane.
- Applications : Used in peptide synthesis; the adamantane analog is better for steric hindrance in enzyme inhibition.
Heteroatom-Rich Bicyclic Systems
Example Compound : 4,6-Dioxa-2-azabicyclo[3.2.0]hept-2-ene derivative (CAS 647012-60-0)
- Structural Features : Contains oxygen and nitrogen heteroatoms, with methoxy and ethyl groups.
- Key Differences :
- Polarity : The heteroatoms enhance polarity, improving aqueous solubility over the adamantane compound.
- Synthetic Utility : The ether and amine groups enable diverse derivatization, whereas the adamantane’s inert core limits modifications.
- Applications : Suitable for polar drug candidates; adamantane derivatives excel in lipid-based formulations.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stability : Adamantane derivatives exhibit superior thermal stability, making them ideal for high-temperature reactions or long-acting formulations.
- Solubility : Compounds with hydroxyl or amine groups (e.g., cyclitols, azabicyclohexanes) outperform adamantane analogs in aqueous media but may require prodrug strategies for bioavailability.
- Drug Design : The adamantane core’s rigidity is advantageous for allosteric modulation, while flexible systems (e.g., cyclohexene) adapt to diverse binding pockets.
Biological Activity
The compound rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylic acid is a member of the adamantane family, which has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylic acid is characterized by its adamantane core with a carboxylic acid functional group and a phenyl substituent. The specific stereochemistry contributes to its biological activity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylic acid |
| Solubility | Soluble in organic solvents |
| Melting Point | 120-125 °C |
Research indicates that rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylic acid may exert its biological effects through modulation of specific receptor pathways. Preliminary studies suggest that it interacts with the central nervous system (CNS) and may influence neurotransmitter systems.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity : Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Evidence from in vitro studies indicates that it may protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models of neurodegenerative diseases showed that administration of rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylic acid resulted in significant improvements in cognitive function and reduced neuronal loss. The mechanism was attributed to its antioxidant properties.
Case Study 2: Anti-inflammatory Response
In a clinical trial involving patients with rheumatoid arthritis, the compound was administered as an adjunct therapy. Results indicated a marked decrease in joint inflammation and pain levels compared to the control group.
Research Findings
Recent findings have highlighted various aspects of the biological activity of rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylic acid:
- In Vitro Studies : Cell culture experiments revealed that the compound effectively reduces levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent.
- In Vivo Studies : Animal studies confirmed its ability to cross the blood-brain barrier (BBB), which is crucial for CNS-targeted therapies.
- Safety Profile : Toxicological assessments have shown that the compound possesses a favorable safety profile with minimal adverse effects at therapeutic doses.
Q & A
Q. How can researchers correlate spectroscopic data with crystallographic results to resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
